- Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group, Angewandte Chemie, 2010, 49(5), 967-970
Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
CAS-nummer:89922-82-7
MF:C9H20O2Si
MW:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26
3-(tert-Butyldimethylsilyl)oxy-1-propanal Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-t-Butyldimethylsilanyloxy Propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
- 3-[tert-butyl(dimethyl)silyl]oxypropanal
- 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
- 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
- 3-(OTBS)-propanal
- 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propanal
- 3-(tert-butyldimethylsilyloxy)-propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
- 3-[tert-Butyldimethylsilyloxy]propionaldehyd
- 3-tert-Butyldimethylsilyloxypropanal
- 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
- 3-(tert-butyldimethylsilanyloxy)propionaldehyde
- 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
- 89922-82-7
- 3-[(t-Butyldimethylsilyl)oxy]-propanal
- SCHEMBL573170
- CS-B1696
- 3-t-butyldimethylsilyloxy propanal
- WGWCJTNWUFFGFH-UHFFFAOYSA-N
- DB-078546
- 3-(tert-butyldimethylsilyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-butyldimethylsilanyloxy)propan-1-one
- STL556876
- DTXSID40394793
- Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- MFCD04039464
- BBL103067
- 3-(tert-butyldimethylsilyloxy)propanal
- 3-(t-butyldimethylsilyloxy) propanal
- 3-(Tert-Butyldimethylsiloxy) Propanal
- 3-tert-butyldimethylsilyloxypropionaldehyde
- BCP32384
- 3-(t-Butyldimethylsilyloxy)propanal
- 3-t-butyldimethylsilyloxypropanal
- AKOS006292915
- AS-30268
- SY043379
- 3-(tertbutyldimethylsilanyloxy)propionaldehyde
- EN300-266302
- 3-((tert-butyldimethylsilyl)oxy)propanal
- 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyldimethylsilyl)oxy-1-propanal
-
- MDL: MFCD04039464
- Inchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
- InChI-sleutel: WGWCJTNWUFFGFH-UHFFFAOYSA-N
- LACHT: O=CCCO[Si](C(C)(C)C)(C)C
Berekende eigenschappen
- Exacte massa: 188.12300
- Monoisotopische massa: 188.123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 5
- Complexiteit: 147
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: none
- Topologisch pooloppervlak: 26.3A^2
Experimentele eigenschappen
- Kleur/vorm: No data avaiable
- Dichtheid: 0.892 g/mL at 25 °C
- Smeltpunt: No data available
- Kookpunt: 195.0±23.0 °C at 760 mmHg
- Vlampunt: 84℃
- Brekindex: n20/D1.431
- PSA: 26.30000
- LogboekP: 2.59720
- Dampfdruk: No data available
3-(tert-Butyldimethylsilyl)oxy-1-propanal Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315 (100%) H319 (100%) H335 (100%)
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:4°C条件下存储,-4摄氏度存储更佳
3-(tert-Butyldimethylsilyl)oxy-1-propanal Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| abcr | AB459580-1 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 1g |
€118.50 | 2023-04-22 | ||
| abcr | AB459580-5 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 5g |
€254.50 | 2023-04-22 | ||
| abcr | AB459580-25 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 25g |
€883.50 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-200mg |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 200mg |
¥168.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-1g |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 1g |
¥638.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-1g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 1g |
¥518.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-5g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 5g |
¥2128.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-200mg |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 200mg |
¥138.0 | 2023-09-06 | |
| TRC | B691565-1g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 1g |
$ 127.00 | 2023-09-08 | ||
| TRC | B691565-2g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 2g |
$ 236.00 | 2023-04-18 |
3-(tert-Butyldimethylsilyl)oxy-1-propanal Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 1.5 h, -78 °C
Referentie
- Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
Referentie
- γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes, Journal of the American Chemical Society, 2003, 125(47), 14262-14263
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C
Referentie
- Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
Referentie
- De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates, Organic Letters, 2007, 9(16), 3105-3108
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
Referentie
- First synthesis of an ABCE ring substructure of daphnicyclidin A, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Referentie
- Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles, Chemical Science, 2013, 4(3), 1053-1058
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
Referentie
- Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans, Organic Letters, 2011, 13(21), 5924-5927
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C; -78 °C → rt
Referentie
- Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal, Organic Letters, 2007, 9(13), 2445-2448
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
Referentie
- Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referentie
- Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide, Journal of Organic Chemistry, 2001, 66(24), 8037-8041
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
Referentie
- A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin), Journal of the American Chemical Society, 1987, 109(24), 7553-5
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine , 2,2′-Bipyridine , Tempo , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 3 h, rt
Referentie
- Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest, Angewandte Chemie, 2018, 57(33), 10712-10717
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Referentie
- From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions, ACS Catalysis, 2015, 5(11), 6453-6457
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
Referentie
- Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis, Journal of the American Chemical Society, 2004, 126(37), 11440-11441
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
- Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration, Organic Letters, 2021, 23(4), 1175-1180
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Iodosylbenzene , Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ; 2 h, 0 °C
Referentie
- Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines, Journal of Organic Chemistry, 2017, 82(24), 13121-13140
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
Referentie
- Total Synthesis of (-)-Marinisporolide C, Journal of Organic Chemistry, 2017, 82(6), 3019-3045
3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials
3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products
3-(tert-Butyldimethylsilyl)oxy-1-propanal Gerelateerde literatuur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal) Gerelateerde producten
- 102191-92-4((Tert-Butyldimethylsilyloxy)acetaldehyde)
- 97826-89-6(Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, (R)-)
- 87184-81-4(4-(tert-Butyldimethylsilyloxy)butanal)
- 118794-69-7(6-(1,1-Dimethylethyl)dimethylsilyloxyhexanal)
- 111998-84-6(Propanal, 3-[[tris(1-methylethyl)silyl]oxy]-)
- 97057-70-0(Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-)
- 72150-39-1(Butanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-)
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- 87184-80-3(5-((tert-Butyldimethylsilyl)oxy)pentanal)
- 73842-99-6(3-(tert-Butyldimethylsilyl)oxy-1-propanol)
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